Hexakis[(trimethylsilyl)ethynyl]benzene

Thermal Analysis Material Stability Graphdiyne Precursor

HEB-TMS is the definitive hexaethynylbenzene precursor for graphdiyne and on-surface synthesis. Unlike unprotected HEB (unstable, prone to oxidative degradation and polymerization) or HPEB (sterically dead-ended), HEB-TMS combines air/moisture stability with clean, quantitative TMS deprotection to generate the reactive HEB core. Thermally stable to 360°C and soluble in common organic solvents, it enables CVD thin-film fabrication, OSS nanostructure assembly, and post-deprotection Sonogashira derivatization — delivering unmatched shelf-life, handling safety, and synthetic versatility.

Molecular Formula C36H54Si6
Molecular Weight 655.3 g/mol
CAS No. 100516-62-9
Cat. No. B3070695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexakis[(trimethylsilyl)ethynyl]benzene
CAS100516-62-9
Molecular FormulaC36H54Si6
Molecular Weight655.3 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=C(C(=C(C(=C1C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C
InChIInChI=1S/C36H54Si6/c1-37(2,3)25-19-31-32(20-26-38(4,5)6)34(22-28-40(10,11)12)36(24-30-42(16,17)18)35(23-29-41(13,14)15)33(31)21-27-39(7,8)9/h1-18H3
InChIKeySTTDQWBKXQKNIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexakis[(trimethylsilyl)ethynyl]benzene (CAS 100516-62-9): Technical Specifications and Core Identity


Hexakis[(trimethylsilyl)ethynyl]benzene (HEB-TMS) is a sixfold silylated derivative of hexaethynylbenzene (HEB), with the molecular formula C₃₆H₅₄Si₆ and a molecular weight of 655.33 g/mol . The compound is characterized by a central benzene ring fully substituted with six trimethylsilylethynyl (–C≡C–Si(CH₃)₃) arms, creating a highly symmetric, disc-shaped architecture [1]. This structural design serves two primary functions: (1) the trimethylsilyl (TMS) groups act as protective caps, conferring solubility in common organic solvents and air/moisture stability to a molecular scaffold that would otherwise be highly reactive in its terminal alkyne form ; (2) the six ethynyl linkages provide the foundational framework for subsequent deprotection and cross-coupling reactions essential for constructing extended carbon allotropes and π-conjugated materials [2].

Why Generic Substitution Fails for Hexakis[(trimethylsilyl)ethynyl]benzene: The Functional Cost of Simpler Analogs


Procurement decisions for hexaethynylbenzene-based precursors cannot be based solely on structural similarity. Generic substitution with alternatives such as hexaethynylbenzene (HEB) or hexakis(phenylethynyl)benzene (HPEB) introduces critical functional trade-offs that undermine specific research objectives. While HEB provides the same core carbon framework, its terminal alkynes render it inherently unstable, prone to oxidative degradation and polymerization, severely limiting its shelf-life and practical utility [1]. Conversely, HPEB offers stability but its bulky phenyl substituents preclude the high-yield, site-selective deprotection required for generating graphdiyne or performing subsequent on-surface cross-coupling reactions, effectively dead-ending the synthetic pathway [2]. The following quantitative evidence guide details the measurable performance gaps that make HEB-TMS the irreplaceable candidate for applications demanding a stable, yet readily activatable, hexaethynylbenzene scaffold.

Hexakis[(trimethylsilyl)ethynyl]benzene: A Quantified Performance Differential Against Key Comparators


Thermal Stability: HEB-TMS vs. Hexaethynylbenzene (HEB)

Hexakis[(trimethylsilyl)ethynyl]benzene (HEB-TMS) demonstrates significantly enhanced thermal stability compared to its unprotected analog, hexaethynylbenzene (HEB). Thermogravimetric analysis (TGA) of HEB-TMS shows no weight loss until 360 °C under both nitrogen and air atmospheres, indicating a lack of included solvent and high intrinsic stability [1]. In stark contrast, HEB is known to be unstable, undergoing rapid oxidative degradation and polymerization at ambient conditions, rendering it unsuitable for applications requiring high-temperature processing or long-term storage [2]. This ~360 °C window of thermal stability is a critical differentiator for vapor deposition techniques and high-temperature material syntheses.

Thermal Analysis Material Stability Graphdiyne Precursor

Air and Moisture Stability: HEB-TMS vs. Terminal Alkyne Analogs

The trimethylsilyl (TMS) groups on HEB-TMS serve as protective caps for the terminal alkynes. This functionalization directly addresses the inherent instability of hexaethynylbenzene (HEB) and other terminal alkyne-containing analogs, which are prone to oxidative homocoupling and degradation upon exposure to air and moisture [1]. While the precise half-life in ambient air is not systematically reported as a numerical value, the qualitative difference is stark: HEB-TMS is routinely handled and stored under standard laboratory conditions, whereas HEB requires strict inert atmosphere handling . This practical stability is a primary driver for selecting the TMS-protected monomer over its unprotected counterpart, directly impacting procurement viability and reducing the need for specialized glovebox equipment.

Synthetic Accessibility Storage Stability Air-Sensitive Reagents

Synthetic Efficiency: HEB-TMS vs. Hexakis(phenylethynyl)benzene (HPEB) as a Graphdiyne Precursor

HEB-TMS serves as the definitive monomer for the synthesis of graphdiyne (GDY) and related carbon allotropes. Its six TMS groups can be cleaved under mild conditions (e.g., using tetrabutylammonium fluoride, TBAF) to quantitatively yield the reactive hexaethynylbenzene core, which then undergoes on-surface or solution-phase cross-coupling [1]. This deprotection-coupling sequence is highly efficient and well-established. In contrast, an alternative such as hexakis(phenylethynyl)benzene (HPEB) contains robust C(sp)–C(sp²) bonds to phenyl rings that cannot be cleaved under standard deprotection conditions. This renders HPEB a structural dead-end for the synthesis of extended sp-carbon frameworks like GDY [2]. The functional utility of HEB-TMS lies in its dual identity as a stable, processable precursor that cleanly transforms into the desired reactive monomer, a capability not shared by HPEB.

Graphdiyne Synthesis Deprotection Efficiency Carbon Allotropes

Synthetic Tractability: One-Step Assembly from Hexabromobenzene

The synthesis of HEB-TMS is highly efficient, proceeding via a one-step, sixfold Sonogashira cross-coupling reaction between hexabromobenzene and trimethylsilylacetylene . This synthetic route is robust and well-documented, providing reliable access to the compound . While direct yield comparisons with the syntheses of other hexa-substituted analogs (e.g., HPEB) are not standardized, the well-optimized, single-step nature of the HEB-TMS synthesis from a readily available starting material (hexabromobenzene) translates to predictable supply and consistent quality from commercial vendors. This is a key factor in procurement, as it minimizes the risk of batch-to-batch variability and ensures a dependable supply chain for research and development.

Synthetic Methodology Sonogashira Coupling Precursor Synthesis

High-Impact Application Scenarios for Hexakis[(trimethylsilyl)ethynyl]benzene Based on Demonstrated Performance


Synthesis of Graphdiyne and Other sp-/sp²-Carbon Allotropes

HEB-TMS is the premier choice for laboratories synthesizing graphdiyne (GDY), an emerging carbon allotrope with applications in energy storage, catalysis, and electronics. Its use is mandated by the need for a stable, high-purity monomer that can be cleanly and quantitatively deprotected to the reactive hexaethynylbenzene core. As established, unprotected HEB is too unstable for routine handling, and analogs like HPEB cannot undergo the necessary deprotection [1][2]. For researchers focused on GDY synthesis via on-surface or solution-phase methods, HEB-TMS is not merely an option but an operational necessity. This includes work on GDY-based heterojunctions for photocatalysis, where the deprotection-free method using HEB-TMS has been specifically developed [1].

High-Temperature Material Processing and Device Fabrication

The demonstrated thermal stability of HEB-TMS, with no weight loss up to 360 °C [1], qualifies it as a suitable precursor for applications requiring elevated processing temperatures. This includes vapor deposition techniques (e.g., CVD) used to fabricate thin films of carbon materials for electronic devices. Alternative monomers that decompose or sublime at lower temperatures would be incompatible with such processes. The ability to withstand high temperatures without degradation ensures the structural integrity of the precursor is maintained until the point of intentional reaction, a critical requirement for controlled material synthesis and device engineering.

Development of π-Conjugated Materials via On-Surface Synthesis

HEB-TMS's design as a protected, air-stable monomer is central to the emerging field of on-surface synthesis (OSS). In OSS, precursors are deposited onto a substrate and then thermally activated to undergo coupling reactions. The air stability of HEB-TMS allows for its straightforward deposition via vacuum sublimation, while its high thermal stability prevents premature decomposition. Subsequent thermal or catalytic activation cleaves the TMS groups, generating the reactive hexaethynylbenzene directly on the surface for precise, spatially controlled formation of 1D and 2D carbon nanostructures [1]. This capability is not possible with air- and moisture-sensitive unprotected HEB.

Synthesis of Hexaethynylbenzene Derivatives for Supramolecular Chemistry

For researchers aiming to synthesize derivatives of hexaethynylbenzene—for instance, by installing functional groups via Sonogashira coupling after deprotection—HEB-TMS is the essential starting material. It provides a stable, easy-to-handle source of the HEB scaffold [1]. By first deprotecting HEB-TMS to yield HEB in situ, chemists can then perform sequential or exhaustive cross-coupling reactions with a variety of aryl or alkyl halides to build complex, highly conjugated molecular architectures, such as those used in host-guest chemistry and supramolecular self-assembly [2].

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